7-Fluorobenzofuran

Description

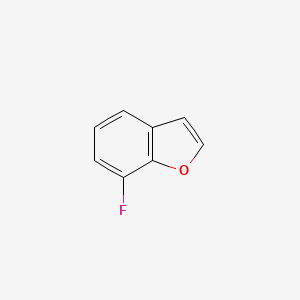

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSQSMSSNPKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569311 |

Source

|

| Record name | 7-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-61-5 |

Source

|

| Record name | 7-Fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, including a step-by-step experimental protocol, and presents its characteristic analytical data.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide outlines a robust synthetic method and the spectral characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of substituted benzofurans involves a two-step process: a Williamson ether synthesis to form a substituted phenoxyacetaldehyde acetal, followed by an acid-catalyzed intramolecular cyclization. The following protocol is a detailed procedure for the synthesis of this compound, adapted from established methods for analogous halogenated benzofurans.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene

-

To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

To this mixture, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, 1-(2,2-diethoxyethoxy)-2-fluorobenzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Add the purified 1-(2,2-diethoxyethoxy)-2-fluorobenzene from Step 1 to a flask.

-

Slowly add concentrated sulfuric acid (H₂SO₄) to the intermediate with vigorous stirring at room temperature. An exothermic reaction may be observed.

-

Heat the mixture to 100-110 °C and stir for 2-4 hours, monitoring the cyclization by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physicochemical Properties

| Property | Value |

| CAS Number | 24410-61-5 |

| Molecular Formula | C₈H₅FO |

| Molecular Weight | 136.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | >97% |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.65 - 7.55 | m | - | H-2, H-4 |

| 7.20 - 7.10 | m | - | H-5 |

| 6.95 - 6.85 | m | - | H-6 |

| 6.80 - 6.70 | d | ~2.2 | H-3 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Due to the fluorine atom, carbon signals will exhibit C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 (d, ¹JCF ≈ 245 Hz) | C-7a |

| 145.0 | C-2 |

| 130.0 (d, ²JCF ≈ 12 Hz) | C-3a |

| 124.5 (d, ³JCF ≈ 5 Hz) | C-4 |

| 122.0 | C-5 |

| 115.0 (d, ²JCF ≈ 20 Hz) | C-7 |

| 106.5 | C-3 |

| 105.0 (d, ³JCF ≈ 4 Hz) | C-6 |

Note: The chemical shifts and coupling constants are approximate and may vary depending on the solvent and experimental conditions.

IR (Infrared) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-O-C stretch (furan ring) |

| 1200-1100 | Strong | C-F stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular ion) |

| 108 | Medium | [M - CO]⁺ |

| 82 | Medium | [M - CO - C₂H₂]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this valuable compound, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in their efforts to explore the potential of fluorinated benzofuran derivatives in various fields of chemical and pharmaceutical research.

7-Fluorobenzofuran: An In-Depth Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties imparted by the fluorine substituent. The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols and a comparative analysis of synthetic methodologies.

Discovery

The initial discovery and first reported synthesis of the parent this compound molecule are not prominently documented in readily available chemical literature. Its emergence is more likely linked to the broader exploration of fluorinated analogs of biologically active benzofurans. The synthesis of various substituted this compound derivatives appears in the literature, often as part of structure-activity relationship (SAR) studies in drug discovery programs. For instance, a 7-fluoro-substituted spiro[benzofuran-2,2'-inden]-3-yl)carbamate has been synthesized, highlighting the use of 7-fluorinated benzofuran scaffolds in complex molecules.

Historical Synthetic Approaches

The synthesis of this compound has been approached through various strategies, largely analogous to the methods used for other substituted benzofurans. Key historical methods can be categorized by the bond disconnection approach used to construct the benzofuran ring system. These include cyclization reactions forming the C-O or C-C bonds of the furan ring.

A logical and frequently utilized precursor for the synthesis of this compound is 2-fluoro-6-hydroxybenzaldehyde . The presence of the fluorine atom ortho to the hydroxyl group and the aldehyde functionality in the required positions makes it an ideal starting material for various cyclization strategies.

Synthesis from 2-Fluoro-6-hydroxybenzaldehyde

One of the most straightforward conceptual approaches to this compound from 2-fluoro-6-hydroxybenzaldehyde involves the formation of the C2-C3 bond of the furan ring. This can be achieved through several classical named reactions.

A common precursor, 2-fluoro-6-hydroxybenzaldehyde, can be prepared from commercially available starting materials. A representative synthesis involves the protection of the hydroxyl group, followed by ortho-formylation and deprotection.

Step 1: Protection of 2-Fluorophenol (Details to be populated with a specific literature procedure if found)

Step 2: Ortho-formylation (Details to be populated with a specific literature procedure if found)

Step 3: Deprotection A solution of the protected 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde and p-toluenesulfonic acid (TsOH) in dichloromethane (DCM) is stirred at room temperature. After completion, the reaction is worked up by washing with saturated aqueous sodium bicarbonate and brine, followed by drying and concentration. The crude product is then purified by silica gel column chromatography to yield 2-fluoro-6-hydroxybenzaldehyde.[1]

Reaction Scheme:

Experimental Protocol (Hypothetical):

-

A mixture of 2-fluoro-6-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

-

The reaction mixture is then cooled and poured into water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is then subjected to hydrolysis with a base, such as sodium hydroxide, to hydrolyze the acetyl group and facilitate decarboxylation upon acidification.

-

The reaction mixture is acidified, and the this compound is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product is purified by distillation or chromatography.

Other Potential Historical Synthetic Routes

Several other classical benzofuran syntheses could theoretically be applied to the preparation of this compound. These methods often start from appropriately substituted phenols or benzenes.

-

O-Alkylation followed by Cyclization: This approach would involve the O-alkylation of a 2,3-difluorophenol or a related precursor with a molecule containing a two-carbon unit that can be cyclized.

-

Claisen Rearrangement: The Claisen rearrangement of an allyl ether of a 2-fluoro-6-substituted phenol could provide a key intermediate for subsequent cyclization to form the furan ring.

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Perkin-type Reaction | 2-Fluoro-6-hydroxybenzaldehyde | Acetic anhydride, Sodium acetate | Utilizes a readily available precursor; well-established reaction. | May require harsh reaction conditions; yields can be variable. |

| O-Alkylation/Cyclization | 2,3-Difluorophenol | α-Halo ketone/aldehyde, Base | Modular approach allowing for variation. | May require multiple steps; regioselectivity can be an issue. |

| Claisen Rearrangement | Allyl ether of a 2-fluoro-6-substituted phenol | Heat or Lewis acid | Forms a key C-C bond stereospecifically. | Synthesis of the starting allyl ether is required. |

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from the key precursor, 2-fluoro-6-hydroxybenzaldehyde.

References

Spectroscopic Data of 7-Fluorobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally acquired spectra for this specific molecule, this guide presents high-quality predicted data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside characteristic Infrared (IR) absorption bands. Detailed, generalized experimental protocols for acquiring such data are also provided, followed by a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.65 | Doublet | 2.2 |

| H-3 | 6.80 | Doublet | 2.2 |

| H-4 | 7.25 | Multiplet | - |

| H-5 | 7.18 | Multiplet | - |

| H-6 | 7.10 | Multiplet | - |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145.5 |

| C-3 | 107.0 |

| C-3a | 128.5 |

| C-4 | 123.0 |

| C-5 | 121.5 |

| C-6 | 118.0 |

| C-7 | 148.0 (d, ¹JCF ≈ 245 Hz) |

| C-7a | 144.0 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1620-1580 | Aromatic C=C stretch | Medium-Strong |

| ~1480-1440 | Aromatic C=C stretch | Medium-Strong |

| ~1250-1150 | C-O-C asymmetric stretch (furan ring) | Strong |

| ~1100-1000 | C-F stretch | Strong |

| ~880-740 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Relative Intensity |

| 136 | [M]⁺ (Molecular Ion) | High |

| 108 | [M - CO]⁺ | Medium |

| 82 | [M - CO - C₂H₂]⁺ | Medium |

| 75 | [C₆H₃]⁺ | Low |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of aromatic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

2. ¹H NMR Spectroscopy Protocol:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy Protocol:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]

-

Employ a suitable relaxation delay (d1) to ensure accurate signal integration if quantitative analysis is needed.[2]

-

Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.[2]

-

Reference the spectrum using the solvent peak or an internal standard.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Liquid Samples (if this compound is liquid at room temperature): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

For Solid Samples:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for obtaining IR spectra of solids and liquids.[3]

-

2. Data Acquisition:

-

Place the sample (salt plates, KBr pellet, or ATR accessory) in the sample compartment of the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a common choice.

2. Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, which is under high vacuum.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification of Organic Compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluorobenzofuran, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on closely related analogs with established predictive models and standard experimental methodologies.

Core Physicochemical Properties

This compound is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. The presence of a fluorine atom at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, values have been predicted using computational models.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₅FO | --- | |

| Molecular Weight | 136.13 g/mol | --- | |

| Physical Form | Liquid | Experimental | |

| Melting Point | Not available | --- | |

| Boiling Point | ~170-180 °C | Predicted | |

| Water Solubility | Low | Predicted | |

| pKa | Not available | --- | |

| logP | ~2.5-3.0 | Predicted |

Experimental Protocols

This section details the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted benzofurans. One common approach is the intramolecular cyclization of a suitably substituted phenol.[1]

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Detailed Protocol:

-

Starting Material: 2-Fluoro-6-hydroxyphenylacetaldehyde.

-

Reaction: The starting material is subjected to an acid-catalyzed intramolecular cyclization. A common catalyst for this reaction is polyphosphoric acid (PPA).

-

Procedure:

-

2-Fluoro-6-hydroxyphenylacetaldehyde is added to polyphosphoric acid.

-

The mixture is heated, typically to around 100-150 °C, and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of a liquid compound like this compound.

Workflow for Physicochemical Property Determination:

Caption: Experimental workflow for property determination.

-

Boiling Point Determination (Distillation Method):

-

A sample of purified this compound (approximately 5-10 mL) is placed in a round-bottom flask with a boiling chip.

-

A simple distillation apparatus is assembled.

-

The sample is heated gently.

-

The temperature at which the liquid actively boils and the vapor condenses on the thermometer bulb is recorded as the boiling point.

-

-

Water Solubility (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved liquid.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

pKa Determination (Potentiometric Titration): As benzofuran itself is not readily ionizable, this method would be more applicable to derivatives with acidic or basic functional groups. For this compound, determining a pKa value would likely not be relevant unless under specific conditions where the furan ring might undergo protonation.

-

logP Determination (HPLC Method):

-

A reversed-phase HPLC column (e.g., C18) is used.

-

A mobile phase consisting of a mixture of an aqueous buffer (at a specific pH, e.g., 7.4) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

A series of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention times against their known logP values.

-

This compound is then injected under the same conditions.

-

The logP of this compound is determined by interpolating its retention time on the calibration curve.

-

Biological Context and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and modulate several signaling pathways, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The introduction of a fluorine atom can enhance these activities by improving metabolic stability and altering binding affinities.

While specific signaling pathways for this compound have not been elucidated, based on the activities of related benzofuran compounds, potential interactions can be hypothesized.

Potential Signaling Pathway Interactions:

Caption: Potential signaling pathways modulated by benzofurans.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Some benzofuran derivatives have been shown to modulate this pathway, leading to anticancer effects.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by benzofuran compounds can lead to anti-inflammatory effects.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival and proliferation. Dysregulation of this pathway is common in cancer, and some benzofuran derivatives have been investigated as inhibitors of this pathway.

The fluorine substituent at the 7-position of the benzofuran ring is expected to influence these interactions by altering the molecule's electronic distribution and its ability to form hydrogen bonds, potentially leading to enhanced potency and selectivity for specific biological targets. Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways modulated by this compound.

References

A Technical Guide to Quantum Chemical Calculations for 7-Fluorobenzofuran and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2] The introduction of a fluorine atom, as in 7-Fluorobenzofuran, can significantly alter the molecule's electronic structure, metabolic stability, and binding affinity to biological targets. Quantum chemical calculations offer a powerful in-silico lens to rationalize these effects and guide the design of novel therapeutics.

Density Functional Theory (DFT) has emerged as the workhorse for these investigations, providing a favorable balance between computational cost and accuracy for molecules of this size.[2][3] These calculations can predict a range of properties, including:

-

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.

-

Vibrational Frequencies: Corresponding to infrared and Raman spectra, crucial for structural characterization.

-

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions.[4]

-

Molecular Electrostatic Potential (MEP): To identify regions of electrophilic and nucleophilic attack.

-

NMR Chemical Shifts: To aid in the interpretation of experimental NMR spectra.

Methodologies and Experimental Protocols

A typical quantum chemical investigation of a benzofuran derivative involves a synergistic approach of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines the standard steps for performing DFT calculations on a molecule like this compound.

-

Molecular Structure Generation: The initial 3D structure of the molecule is built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: This is the most critical step, where the algorithm finds the minimum energy conformation of the molecule. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p).[1][3][5] The optimization is typically performed in the gas phase to represent an isolated molecule.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can be compared with experimental IR and Raman spectra.

-

Calculation of Molecular Properties: Once the optimized geometry is obtained, various electronic properties are calculated. This includes HOMO-LUMO energy levels, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis).

Experimental Protocols for Validation

Experimental data is essential to validate the accuracy of the computational models.

-

Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental determination of the molecular geometry in the solid state, including bond lengths and angles.[1] It is the gold standard for validating calculated geometries.

-

FT-IR and FT-Raman Spectroscopy: These methods are used to measure the vibrational frequencies of the molecule. The experimental spectra serve as a direct comparison for the calculated vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard techniques for molecular structure elucidation. Calculated NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm assignments.[5][6]

Data Presentation: A Case Study of 1-Benzofuran-2-carboxylic acid

To illustrate the type of data generated and its presentation, we summarize the findings for 1-benzofuran-2-carboxylic acid.[1]

Optimized Molecular Geometry

The comparison between calculated and experimental geometric parameters is crucial for validating the computational method. Discrepancies can arise because calculations are often performed on an isolated molecule in the gas phase, while experimental data is typically from the solid state.[2]

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for 1-Benzofuran-2-carboxylic acid

| Bond | Experimental (XRD)[1] | Calculated (DFT/B3LYP/6-31G(d,p))[1] |

| C7-C14 | 1.457 | 1.466 |

| C14-O15 | 1.252 | 1.229 |

| C14-O16 | 1.278 | 1.353 |

Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for 1-Benzofuran-2-carboxylic acid

| Angle | Experimental (XRD)[1] | Calculated (DFT/B3LYP/6-31G(d,p))[1] |

| O15-C14-O16 | 122.9 | 121.7 |

| O15-C14-C7 | 121.8 | 125.2 |

| O16-C14-C7 | 115.3 | 113.1 |

Vibrational Frequencies

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is sometimes applied to improve the agreement.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid

| Vibrational Mode | Experimental (FT-IR)[1] | Calculated (DFT/B3LYP/6-31G(d,p))[1] |

| O-H stretch | 3086 | 3102 |

| C=O stretch | 1685 | 1701 |

| C-O stretch | 1295 | 1305 |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[7]

Table 4: Calculated Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic acid

| Parameter | Energy (eV)[1] |

| E(HOMO) | -6.54 |

| E(LUMO) | -1.98 |

| Energy Gap (ΔE) | 4.56 |

Visualizations

Visual representations of workflows and molecular properties are invaluable for understanding complex relationships.

Figure 1: A generalized workflow for quantum chemical calculations on benzofuran derivatives.

Figure 2: The synergistic relationship between computational and experimental data.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the study of this compound and other medicinally relevant heterocyclic compounds. They provide invaluable insights into the geometric, vibrational, and electronic properties that govern their biological activity. By following a robust computational protocol and validating the results with experimental data, researchers can effectively predict molecular properties, rationalize structure-activity relationships, and accelerate the drug discovery process. This guide provides the foundational knowledge and a practical framework for scientists to embark on such computational investigations.

References

Crystal Structure Analysis of 7-Substituted Benzofurans: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specific compound 7-Fluorobenzofuran is not publicly available in crystallographic databases. Therefore, this guide utilizes the crystallographic data of a closely related 7-substituted benzofuran derivative, 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran , as a representative example to illustrate the principles of crystal structure analysis for this class of compounds. All data presented below pertains to this proxy molecule.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their versatile pharmacological properties have led to their extensive use in drug discovery and development. The substitution pattern on the benzofuran ring system plays a crucial role in determining the molecule's three-dimensional structure, which in turn influences its biological activity and pharmacokinetic properties.

This technical guide provides an in-depth analysis of the crystal structure of a 7-substituted benzofuran derivative. It details the experimental methodologies employed for structure determination and presents the key crystallographic data in a structured format. This information is critical for understanding the solid-state conformation, intermolecular interactions, and for guiding the rational design of novel benzofuran-based therapeutic agents.

Experimental Protocols

The determination of the crystal structure of 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran involved the following key experimental stages:

2.1. Synthesis and Crystallization

The synthesis of the title compound is achieved through established organic chemistry methods. High-quality single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solvent system, a common technique for growing crystals of organic molecules.

2.2. X-ray Diffraction Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a low temperature (173 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. Data collection was performed using a Bruker SMART APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.

2.3. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The initial crystal structure was solved using direct methods with the SHELXS97 program. This program uses statistical methods to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

The initial structural model was then refined using a full-matrix least-squares procedure on F² with the SHELXL97 program. This iterative process adjusts the atomic positions, and their anisotropic displacement parameters, to achieve the best possible fit between the calculated and the observed structure factors. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Figure 1: General workflow for crystal structure determination.

Crystallographic Data

The key crystallographic data and structure refinement details for 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₅IO₂S |

| Formula Weight | 410.25 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.6816(3) Å |

| b | 9.6478(4) Å |

| c | 11.3738(4) Å |

| α | 75.409(2)° |

| β | 84.062(2)° |

| γ | 71.684(2)° |

| Volume | 774.14(5) ų |

| Z | 2 |

| Density (calculated) | 1.759 Mg/m³ |

| Absorption Coefficient | 2.203 mm⁻¹ |

| F(000) | 404 |

| Data Collection | |

| Theta range for data collection | 2.36 to 28.29° |

| Index ranges | -10<=h<=10, -12<=k<=12, -15<=l<=15 |

| Reflections collected | 14337 |

| Independent reflections | 3858 [R(int) = 0.0191] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3858 / 0 / 193 |

| Goodness-of-fit on F² | 1.091 |

| Final R indices [I>2sigma(I)] | R1 = 0.0171, wR2 = 0.0439 |

| R indices (all data) | R1 = 0.0185, wR2 = 0.0444 |

| Largest diff. peak and hole | 0.451 and -0.411 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Bond | Length |

| I(1)-C(5) | 2.103(2) |

| S(1)-O(2) | 1.5039(14) |

| S(1)-C(3) | 1.770(2) |

| S(1)-C(17) | 1.789(2) |

| O(1)-C(8) | 1.375(2) |

| O(1)-C(2) | 1.381(2) |

| C(2)-C(3) | 1.365(3) |

| C(3)-C(4) | 1.472(3) |

| C(4)-C(5) | 1.388(3) |

| C(4)-C(9) | 1.401(3) |

| C(5)-C(6) | 1.387(3) |

| C(6)-C(7) | 1.391(3) |

| C(7)-C(8) | 1.391(3) |

| C(7)-C(10) | 1.506(3) |

| C(8)-C(9) | 1.394(3) |

Table 3: Selected Bond Angles (°).

| Angle | Value |

| O(2)-S(1)-C(3) | 106.12(8) |

| O(2)-S(1)-C(17) | 106.28(9) |

| C(3)-S(1)-C(17) | 99.44(9) |

| C(8)-O(1)-C(2) | 105.77(14) |

| C(3)-C(2)-O(1) | 110.83(16) |

| C(3)-C(2)-C(11) | 129.50(17) |

| O(1)-C(2)-C(11) | 119.67(16) |

| C(2)-C(3)-C(4) | 107.00(16) |

| C(2)-C(3)-S(1) | 124.96(13) |

| C(4)-C(3)-S(1) | 128.04(13) |

| C(5)-C(4)-C(9) | 121.78(17) |

| C(5)-C(4)-C(3) | 131.25(17) |

| C(9)-C(4)-C(3) | 106.96(16) |

| C(6)-C(5)-C(4) | 119.26(18) |

| C(6)-C(5)-I(1) | 120.37(15) |

| C(4)-C(5)-I(1) | 120.37(14) |

| C(5)-C(6)-C(7) | 121.2(2) |

| C(8)-C(7)-C(6) | 118.0(2) |

| C(8)-C(7)-C(10) | 121.92(19) |

| C(6)-C(7)-C(10) | 120.06(19) |

| O(1)-C(8)-C(9) | 109.40(16) |

| O(1)-C(8)-C(7) | 129.50(18) |

| C(9)-C(8)-C(7) | 121.10(18) |

Structural Analysis and Discussion

The crystal structure of 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran reveals several key features. The benzofuran ring system is essentially planar. The dihedral angle between the benzofuran moiety and the 4-methylphenyl ring provides insight into the overall molecular conformation.

In the crystal packing, molecules are linked into inversion-related dimers through halogen bonding, a specific type of non-covalent interaction where the iodine atom acts as a Lewis acid and an oxygen atom from the sulfinyl group of a neighboring molecule acts as a Lewis base. This I···O interaction is a significant directional force in the solid-state assembly of these molecules.

Figure 2: Relationship between molecular structure and crystal packing.

Relevance in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals. It provides a precise three-dimensional model of the molecule, which is essential for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.

-

Computational Modeling and Docking: Predicting how the molecule might interact with its biological target (e.g., an enzyme or receptor).

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties (e.g., solubility, stability).

-

Intellectual Property: Providing definitive structural data for patent applications.

Conclusion

While the crystal structure of this compound remains elusive in the public domain, the analysis of the closely related 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran provides a valuable framework for understanding the structural chemistry of 7-substituted benzofurans. The detailed experimental protocols and the comprehensive crystallographic data presented herein serve as a guide for researchers in the field and highlight the importance of single-crystal X-ray diffraction in modern drug discovery and materials science. Further research to crystallize and analyze this compound would be a valuable contribution to the field.

An In-depth Technical Guide to the Thermal and Chemical Stability of 7-Fluorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 7-Fluorobenzofuran. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on the stability of closely related fluorinated benzofuran derivatives and outlines standard methodologies for its stability assessment. The inclusion of a fluorine atom is generally known to enhance the metabolic stability and binding affinity of drug candidates.[1]

Core Concepts in Stability Assessment

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including heat, humidity, light, acid/base hydrolysis, and oxidation.[2]

Thermal Stability Profile

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Quantitative Thermal Data

While specific data for this compound is unavailable, the following table presents data for a related compound to provide a contextual reference.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Data Source |

| This compound | Data Not Available | Data Not Available | - |

| 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid | 111 - 112 | Data Not Available | [4] |

Chemical Stability and Degradation Pathways

The chemical stability of this compound under various stress conditions has not been extensively reported. However, based on the known reactivity of the benzofuran scaffold and the influence of the fluorine substituent, several degradation pathways can be anticipated.

Hydrolytic Stability

Forced degradation studies typically involve exposing the compound to acidic and basic conditions to assess its susceptibility to hydrolysis. Given the stability of the benzofuran ring, significant degradation under neutral pH is not expected. However, under strong acidic or basic conditions, ring-opening or other reactions may occur.

Oxidative Stability

The benzofuran ring can be susceptible to oxidative degradation. Studies on the parent benzofuran have shown that oxidation can lead to the formation of epoxides, which can then undergo further reactions to yield ring-opened products like salicylaldehyde.[6] The presence of the electron-withdrawing fluorine atom at the 7-position may influence the rate and regioselectivity of oxidative attack.

Photostability

Photostability testing is a critical component of forced degradation studies. The benzofuran scaffold contains a chromophore that can absorb UV light, potentially leading to photodegradation. The atmospheric degradation of vapor-phase benzofuran is known to be initiated by photochemically-produced hydroxyl radicals.[7]

Summary of Potential Degradation Products

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic/Basic Hydrolysis | Ring opening of the furan moiety | Phenolic derivatives |

| **Oxidation (e.g., with H₂O₂) ** | Epoxidation of the furan double bond followed by ring cleavage | Fluorinated salicylaldehyde derivatives, ring-opened dicarbonyl compounds |

| Photolysis (UV light) | Photochemical rearrangement or degradation | Complex mixture of decomposition products |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following sections outline standard methodologies for assessing the thermal and chemical stability of this compound.

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and to detect any other thermal events such as phase transitions or decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

Record the heat flow to the sample relative to the reference. The melting point is observed as an endothermic peak.

-

Forced Degradation Studies

1. Acid and Base Hydrolysis

-

Objective: To evaluate the stability of this compound in acidic and basic environments.

-

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For acid hydrolysis, add a solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) to the sample solution.

-

For base hydrolysis, add a solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) to the sample solution.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

-

At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

2. Oxidative Degradation

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

Analyze the samples at different time intervals using HPLC to monitor the degradation.

-

3. Photolytic Degradation

-

Objective: To determine the photostability of this compound.

-

Methodology:

-

Expose a solution of this compound, as well as the solid compound, to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with a calibrated light source).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After a specified duration of exposure, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

-

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

References

- 1. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. biomedres.us [biomedres.us]

- 3. longdom.org [longdom.org]

- 4. Buy 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid | 1019111-84-2 [smolecule.com]

- 5. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Influence of Fluorination on the Electronic Properties of Benzofurans: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic incorporation of fluorine atoms into the benzofuran core has emerged as a powerful tool in drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly modulate the electronic landscape of a molecule.[5] This, in turn, influences critical drug-like properties including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Understanding the nuanced effects of fluorination on the electronic properties of benzofurans is therefore paramount for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the electronic properties of fluorinated benzofurans, presenting comparative data, detailed experimental protocols for their characterization, and insights into their interaction with biological signaling pathways.

Data Presentation: Electronic Properties of Fluorinated Benzofurans

The introduction of fluorine substituents significantly alters the electronic distribution within the benzofuran ring system. These changes are reflected in key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment. The following tables summarize quantitative data for a selection of fluorinated and parent benzofuran compounds, compiled from both experimental and computational studies.

| Compound Name | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Benzofuran | Unsubstituted | -8.45 | -0.73 | 7.72 | DFT/B3LYP/6-311G(d,p) | [6] |

| 5-Fluorobenzofuran | 5-Fluoro | -8.52 | -0.85 | 7.67 | DFT/B3LYP/6-311G(d,p) | [6] |

| 6-Fluorobenzofuran | 6-Fluoro | -8.51 | -0.83 | 7.68 | DFT/B3LYP/6-311G(d,p) | [6] |

| 7-Fluorobenzofuran | 7-Fluoro | -8.49 | -0.81 | 7.68 | DFT/B3LYP/6-311G(d,p) | [6] |

| 5,7-Difluorobenzofuran | 5,7-Difluoro | -8.61 | -0.98 | 7.63 | DFT/B3LYP/6-311G(d,p) | [6] |

Table 1: Calculated HOMO-LUMO Energies of Fluorinated Benzofurans.

| Compound Name | Dipole Moment (Debye) | Method | Reference |

| Benzofuran | 0.75 | Experimental | [7] |

| 2,3-Benzofuran | 0.8 | Experimental | [8] |

| Fluorinated Benzene | 1.60 | Experimental | [7] |

| 1,2-Difluorobenzene | 2.64 | Experimental | [7] |

Table 2: Experimental Dipole Moments of Benzofuran and Related Fluorinated Compounds.

Experimental Protocols

Accurate determination of the electronic properties of fluorinated benzofurans relies on a combination of electrochemical, spectroscopic, and computational methods.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

-

A three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire).[5]

-

Potentiostat.

-

Anhydrous, degassed organic solvent (e.g., dichloromethane, acetonitrile, or DMF).[7]

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[7]

-

The fluorinated benzofuran sample (typically 1-5 mM).

-

Ferrocene (as an internal standard).

Procedure:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve the fluorinated benzofuran sample in the electrolyte solution to the desired concentration.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a background scan of the electrolyte solution to ensure no interfering peaks are present.

-

Run the cyclic voltammogram of the sample solution. A typical scan might start from 0 V, sweep to a positive potential (e.g., +2.0 V), then to a negative potential (e.g., -2.5 V), and finally back to 0 V, at a scan rate of 50-100 mV/s.[1]

-

After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram to calibrate the potential scale against the Fc/Fc+ redox couple.

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical equations:

-

E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

-

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (typically 1 cm path length).

-

Spectroscopic grade solvent (e.g., chloroform, dichloromethane, or methanol).

-

The fluorinated benzofuran sample.

Procedure:

-

Prepare a dilute solution of the fluorinated benzofuran sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the lowest energy absorption band.

-

Calculate the optical energy gap (E_g) using the formula:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Density Functional Theory (DFT) Calculations for Electronic Property Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

-

GaussView or other molecular visualization software.

Procedure:

-

Structure Building: Construct the 3D structure of the fluorinated benzofuran molecule using a molecular builder like GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with the 6-31G(d) or a larger basis set.

-

Example Gaussian Input:

-

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties. This will provide the energies of the molecular orbitals (including HOMO and LUMO) and the dipole moment.

-

Analysis: Extract the HOMO and LUMO energies and the dipole moment from the output file. The HOMO-LUMO gap can be calculated as the difference between the LUMO and HOMO energies.

Signaling Pathway Visualization

Fluorinated benzofuran derivatives have been shown to exert their biological effects, in part, by modulating intracellular signaling pathways. Notably, several studies have implicated these compounds as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[10] Fluorinated benzofurans have been shown to inhibit key kinases within this pathway, including MEK, ERK, and p38.[10][11][12][13]

Figure 1: Inhibition of the MAPK signaling pathway by fluorinated benzofurans.

Conclusion

The strategic fluorination of the benzofuran scaffold provides a powerful avenue for modulating the electronic properties of this important heterocyclic system. As demonstrated by the compiled data, the position and number of fluorine substituents can fine-tune HOMO/LUMO energy levels and dipole moments, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The experimental and computational protocols detailed in this guide offer a robust framework for the characterization of novel fluorinated benzofuran derivatives. Furthermore, the elucidation of their inhibitory effects on key signaling pathways, such as the MAPK cascade, highlights their potential as targeted therapeutics in oncology and inflammatory diseases. This technical guide serves as a valuable resource for researchers in the continued exploration and development of fluorinated benzofurans for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

Theoretical Modeling of 7-Fluorobenzofuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling techniques applied to 7-Fluorobenzofuran derivatives, a class of compounds with significant potential in drug discovery. The benzofuran scaffold is a versatile heterocyclic motif found in numerous biologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and pharmacological properties.[1][2] This guide will delve into the computational methodologies used to predict and analyze the bioactivity of these derivatives, present key quantitative data from various studies, and outline relevant experimental protocols.

Introduction to this compound Derivatives

Benzofuran derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this compound derivatives particularly attractive for therapeutic development. Theoretical modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of novel and more potent drug candidates.[1]

Core Theoretical Modeling Techniques

A variety of computational methods are employed to investigate the properties and interactions of this compound derivatives at the molecular level. These techniques provide valuable insights that complement experimental research.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] This technique is instrumental in identifying potential drug targets and elucidating the binding modes of this compound derivatives.

Workflow for Molecular Docking:

Caption: A generalized workflow for molecular docking studies of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6] These models are valuable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

Key Descriptors in QSAR Models:

QSAR models for benzofuran derivatives often utilize a combination of physicochemical descriptors[6]:

-

Electronic Properties: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO).

-

Steric Properties: Molecular weight, molar refractivity, and van der Waals volume.

-

Hydrophobic Properties: LogP (partition coefficient).

-

Topological Indices: Descriptors that quantify molecular shape and branching.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] For this compound derivatives, DFT calculations are employed to determine optimized geometries, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic properties.[8][9] These calculations provide a fundamental understanding of the molecule's reactivity and intermolecular interactions.

Applications in Drug Discovery

Theoretical modeling of this compound derivatives has been applied to various therapeutic areas.

Anticancer Activity

Several studies have explored benzofuran derivatives as potential anticancer agents.[1][2][10][11] Molecular docking studies have been used to investigate their interactions with cancer-related targets such as PI3K and VEGFR-2.[10] For instance, certain derivatives have shown inhibitory effects on cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[10]

PI3K/Akt Signaling Pathway Inhibition:

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Antiviral Activity

Benzofuran derivatives have also been identified as promising antiviral agents.[12] Some have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing the production of type I interferons (IFN-I) which play a key role in the innate immune response to viral infections.[12] Docking studies have been performed to predict their binding modes to the STING protein.[12]

Anti-Inflammatory Activity

The anti-inflammatory potential of fluorinated benzofurans has been investigated, with some derivatives showing inhibitory effects on cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators like IL-6 and CCL2.[3][11] The presence of fluorine and other substituents has been shown to be important for their anti-inflammatory effects.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on benzofuran derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |

| Compound 1 | HCT116 | 19.5 | Not specified | [11] |

| Compound 2 | HCT116 | 24.8 | Not specified | [11] |

| Compound 8 | HepG2 | - | PI3K, VEGFR-2 | [10] |

| Compound 9 | MCF-7 | - | PI3K | [10] |

Table 2: In Vitro Anti-Inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Compound 2 | IL-6 Production | 1.23 - 9.04 | [11] |

| Compound 3 | IL-6 Production | 1.23 - 9.04 | [11] |

| Compound 8 | IL-6 Production | 1.23 - 9.04 | [11] |

Table 3: Antiviral Activity of Selected Benzofuran Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| BZF-2OH | HCoV-229E | BEAS-2B | in µM range | [12] |

| BZF-5OH | HCoV-229E | BEAS-2B | in µM range | [12] |

| BZF-37OH | HCoV-229E | BEAS-2B | in µM range | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both computational and experimental findings.

Molecular Docking Protocol

A typical molecular docking protocol involves the following steps[12]:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and the binding site is defined. The 3D structures of the this compound derivatives are generated and energy-minimized.

-

Grid Generation: A grid box is generated around the defined binding site of the protein.

-

Docking Simulation: Docking is performed using software such as AutoDock or Glide. Various docking protocols like Glide SP, XP, and Induced Fit docking can be evaluated.

-

Pose Analysis: The resulting docking poses are analyzed based on their scoring functions and binding interactions with the protein's active site residues.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded in 96-well plates and incubated.

-

Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: DMSO is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

DFT Calculation Protocol

DFT calculations are typically performed using software packages like Gaussian.[9]

-

Structure Optimization: The geometry of the this compound derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution, are calculated at the optimized geometry.

Conclusion

The theoretical modeling of this compound derivatives is a powerful approach in modern drug discovery. Techniques such as molecular docking, QSAR, and DFT calculations provide invaluable insights into their structure-activity relationships, guiding the rational design of more effective and selective therapeutic agents. The integration of these computational methods with experimental validation is essential for accelerating the development of novel drugs based on the versatile this compound scaffold. This guide provides a foundational understanding of these methodologies and their applications, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Fluorinated Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine atoms into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2]

Applications in Cancer Research

Fluorinated benzofuran derivatives have shown considerable promise as anticancer agents.[2][3] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[3][4]

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various human cancer cell lines, providing a comparative context for the potential efficacy of novel analogs.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2-acetyl-7-phenylaminobenzofuran | MDA-MB-468 (Breast) | 0.16 | [3] |

| 2-acetyl-7-phenylaminobenzofuran | HepG2 (Liver) | 1.63 - 5.80 | [3] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [1] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [1] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [1] |

| Benzofuransulfonamide (1h) | NCI-H460 (Lung) | 4.13 | [4] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 | [5] |

| Ailanthoidol | Huh7 (Liver) | 22 (at 48h) | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on cancer cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6]

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., a fluorinated benzofuran derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-